Lipophilicity Differentiation: LogP 3.22 vs. N1-Methyl and N1-Ethyl Congeners
The target compound exhibits a QSPR-predicted LogP of 3.22, which is approximately 0.5–0.7 units higher than the predicted LogP for the N1-ethyl analog and 1.0–1.2 units higher than the N1-methyl analog, assuming additive fragment contributions from N1-alkyl groups [1][2]. This difference is sufficient to shift membrane permeability and tissue distribution profiles in whole-cell assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.22 (QSPR) |
| Comparator Or Baseline | Estimated LogP ~2.5 (N1-ethyl analog); ~2.0 (N1-methyl analog) |
| Quantified Difference | ΔLogP ≈ +0.7 vs. N1-ethyl; ≈ +1.2 vs. N1-methyl |
| Conditions | Predicted by Chemicalize® (ChemAxon); fragment-additivity assumption based on standard medicinal chemistry LogP contributions for N-alkyl groups. |
Why This Matters
Higher lipophilicity can increase passive membrane permeability and intracellular exposure, but may also increase hERG binding risk; selecting the correct N1-alkylation state is therefore essential for lead optimization.
- [1] QSPR-predicted LogP 3.22 from PMC7133737, Table 1 (Chemicalize® by ChemAxon). View Source
- [2] Fragment-additivity LogP contributions for N-alkyl groups from standard medicinal chemistry references (e.g., Hansch & Leo, Substituent Constants for Correlation Analysis). View Source
